molecular formula C18H19N3O B2522075 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 923067-90-7

1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2522075
CAS No.: 923067-90-7
M. Wt: 293.37
InChI Key: PUWOBJCVXYTNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

The compound adheres to IUPAC nomenclature, where the urea backbone serves as the central functional group. The substituents are:

  • 4-Ethylphenyl group : A phenyl ring substituted with an ethyl group at the para position.
  • 1-Methyl-1H-indol-3-yl group : An indole ring methylated at position 1.

Molecular Formula and Key Identifiers

Property Value/Specification Source
CAS Registry Number 923067-90-7
Molecular Formula C₁₈H₁₉N₃O
Molecular Weight 293.36 g/mol

This structure combines aromatic stability with the reactivity of the urea moiety, enabling applications in medicinal chemistry and materials science.

Crystallographic Data and Three-Dimensional Conformation

While no experimental crystallographic data is publicly available for this specific compound, structural analogs (e.g., 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea, CAS 941987-60-6) provide insights into its conformational preferences:

  • Urea Group Geometry : Planar, with the carbonyl oxygen participating in hydrogen bonding.
  • Indole Ring : Partially aromatic, with the methyl group at position 1 sterically influencing the indole’s orientation.
  • Phenyl-Ethyl Substituent : The ethyl group adopts a conformation minimizing steric clashes with the urea moiety.

Typical bond lengths include:

Bond Type Expected Length (Å) Basis for Inference
C=O (urea) 1.23–1.25 Urea derivatives
C–N (urea) 1.33–1.35 Urea derivatives
C–C (aromatic) 1.38–1.40 Aromatic systems

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR

Key signals for 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea include:

Proton Environment Expected δ (ppm) Multiplicity Assignment
CH₃ (indole methyl) 2.2–2.5 Singlet 1-Methyl group
CH₂CH₃ (ethylphenyl) 1.2–1.4 (CH₃), Triplet Ethyl group on phenyl
2.5–2.8 (CH₂) Quartet
Aromatic protons 6.8–7.2 Multiplet Phenyl and indole rings
NH (urea) 4.5–5.5 Broad Exchangeable urea proton
¹³C NMR
Carbon Environment Expected δ (ppm)
C=O (urea) 160–165
CH₃ (indole methyl) 20–25
CH₂CH₃ (ethylphenyl) 10–15 (CH₃),
25–30 (CH₂)
Aromatic carbons 110–140

Data synthesized from analogous urea derivatives.

Infrared (IR) Vibrational Signatures

The IR spectrum would exhibit:

Functional Group Absorption Range (cm⁻¹) Key Peaks
N–H (urea) 3200–3350 Broad
C=O (urea) 1650–1700 Strong
Aromatic C–H 3000–3100 Sharp
C=C (aromatic) 1450–1600 Multiple

The ethyl group contributes weak C–H stretches near 2800–3000 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS)
m/z Value Fragmentation Pattern
293.36 [M+H]⁺ (molecular ion)
265.33 Loss of CO (C=O cleavage) → [M–CO+H]⁺
191.13 Phenyl-ethyl moiety ([C₉H₁₁]⁺)
173.13 1-Methylindole fragment ([C₁₁H₁₀N]⁺)

Fragmentation pathways inferred from urea derivatives.

Summary of Structural Features

This compound combines:

  • Aromatic stability from the phenyl and indole rings.
  • Reactivity via the urea group for further functionalization.
  • Steric modulation from the 1-methylindole and ethylphenyl groups.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-13-8-10-14(11-9-13)19-18(22)20-16-12-21(2)17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWOBJCVXYTNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily recognized for its role as an indole derivative, which is a significant scaffold in modern drug discovery. Indole derivatives have been extensively studied for their anticancer properties due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, as promising anticancer agents. For instance, indole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis by disrupting mitochondrial function and increasing reactive oxygen species levels .

Case Study:
A study investigated the effects of a related indole derivative on tumor growth in a xenograft model, reporting a 75.4% reduction in tumor size without notable toxicity . This indicates the compound's potential as a dual-targeted anticancer agent.

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that enhance its yield and purity. One-pot reactions have been developed to synthesize this compound alongside other functionalized indoles, showcasing efficient synthetic routes that are environmentally friendly.

Synthetic Methods

Several synthetic strategies have been reported:

  • One-Pot Reactions: These methods allow for the simultaneous reaction of multiple reagents, leading to high yields (up to 94%) of desired products .
  • Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts has been emphasized to improve sustainability in the synthesis of indole derivatives .

Biological Evaluation and Mechanism of Action

The biological evaluation of this compound has revealed its potential mechanisms of action, particularly in the context of cancer therapy.

Comparative Analysis of Indole Derivatives

To better understand the efficacy of this compound compared to other indole derivatives, a comparative analysis can be presented:

Compound NameIC50 (μM) Against MDA-MB-231MechanismTarget
1-(4-Ethylphenyl)-3-(1-methyl...102Tubulin polymerization inhibitionCancer cell division
Related Indole Derivative A57Apoptosis inductionMitochondrial disruption
Related Indole Derivative B48Cell cycle arrestG2/M phase

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and properties of urea derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison
Compound Name Phenyl Substituent Indole Substituent Molecular Weight Key Reference
1-(4-Ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea 4-Ethyl 1-Methyl 279.34
1-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea 4-Methoxy 1-Methyl 295.34
1-(4-(Dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea 4-Dimethylamino 1-Ethyl 322.40
1-(3-tert-Butyl-1-(4-ethylphenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea 4-Ethyl (pyrazole) Complex chromene group 546.00
2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea 4-Methoxy 1-Methyl 279.34

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethyl group (weak electron-donating) in the target compound contrasts with 4-methoxy (strong electron-donating, ) and 4-dimethylamino (strongly electron-donating, ). These differences impact solubility and electronic interactions in biological systems.

Physicochemical Properties

  • Molecular Weight : The target compound (279.34) is smaller than analogs with bulky substituents (e.g., 546.00 for ), suggesting better bioavailability.
  • Physical State : Most analogs are solids (e.g., compound 40h in ), while 81a is a yellow oil .

Biological Activity

1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a compound belonging to the substituted urea class, characterized by its unique structural features that include an indole moiety and an ethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as selective inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy.

Chemical Structure and Properties

The compound's chemical formula is C17H17N3OC_{17}H_{17}N_{3}O with a molecular weight of approximately 279.34 g/mol. The presence of the urea functional group enhances its reactivity and biological interactions, while the indole ring is known for its occurrence in various natural products and pharmaceuticals.

Property Value
Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS Number 941987-60-6

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines, including melanoma. It has been shown to inhibit cell growth and induce apoptosis through mechanisms involving HDAC inhibition, which disrupts the regulation of gene expression linked to cell proliferation and survival.

The mechanism of action involves the compound's interaction with specific molecular targets, primarily enzymes or receptors related to cancer progression. By binding to these targets, it may inhibit their activity or modulate their function, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition of HDACs : A study demonstrated that derivatives of substituted ureas, including this compound, showed significant inhibition of HDAC activity with IC50 values in the micromolar range. This suggests potential for development as anticancer agents .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have indicated that this compound exhibits cytotoxic properties against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.11 µM to 5.51 µM depending on the specific cell line tested .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased caspase activity, indicating the induction of apoptosis in treated cells. This effect was particularly pronounced in MCF-7 cells where cell cycle arrest at the G1 phase was observed .

Comparative Analysis

To better illustrate the biological activity of this compound compared to other similar compounds, a comparative analysis is presented below:

Compound Name IC50 (µM) Biological Activity
This compound0.11 - 5.51Anticancer activity against multiple cell lines
1-(2-Methylphenyl)-3-(1-methylindol-3-yl)ureaVariesPotentially different activity profile
N-(indol-2-yl)ureasVariesBroader range of biological activities

Q & A

Q. What are the validated synthetic routes for 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can purity be ensured?

The compound is typically synthesized via urea bond formation between an isocyanate and an amine. For example:

  • Route 1 : Reaction of 4-ethylphenyl isocyanate with 1-methyl-1H-indol-3-amine in anhydrous solvents (e.g., DCM or THF) under inert atmosphere .
  • Route 2 : Alternative methods involve coupling agents like carbodiimides to activate intermediates, followed by purification via column chromatography .
    Purity Validation : Use HPLC (≥97% purity threshold), 1^1H/13^13C NMR for structural confirmation, and mass spectrometry (e.g., ESI-MS) to verify molecular weight .

Q. How should researchers characterize the compound’s structural integrity?

  • Primary Techniques :
    • NMR : Assign peaks for indole NH (δ ~10-11 ppm), urea NH (δ ~6-8 ppm), and aromatic protons (δ ~6.5-7.5 ppm) .
    • X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O bond ~1.23 Å) and confirm planarity of the urea moiety .
  • Advanced Methods : DFT calculations to compare experimental and theoretical IR spectra for functional group validation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its biological activity (e.g., STING inhibition)?

  • In Vitro Assays :
    • STING Pathway Inhibition : Use HEK293T cells transfected with STING reporters. Measure IFN-β production via luciferase assays. H-151 (this compound) irreversibly inhibits STING palmitoylation and TBK1 phosphorylation at IC₅₀ ~1–5 μM .
    • Dose-Response : Include controls (e.g., DMXAA as a STING agonist) and validate with Western blotting for TBK1/p-TBK1 .
  • Mechanistic Studies : Employ fluorescence polarization assays to study binding affinity to STING’s CBD domain .

Q. How can contradictory data on biological activity be resolved?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from cell line variability (e.g., THP-1 vs. HEK293) or assay conditions (serum concentration).
  • Resolution Strategy :
    • Standardize assay protocols (e.g., serum-free media, consistent incubation times).
    • Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation : Use co-solvents (e.g., 10% DMSO + 30% PEG-400) or nanoemulsions to enhance aqueous solubility (<50 μM in PBS).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated indole NH) to increase permeability, then monitor hydrolysis via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.